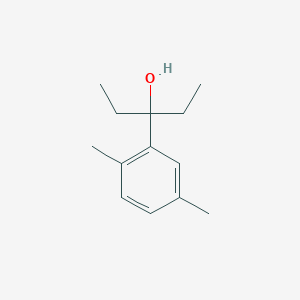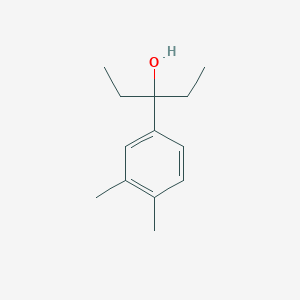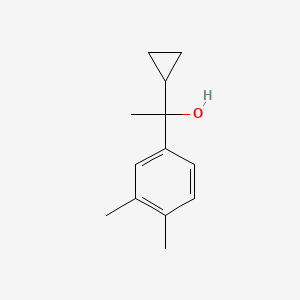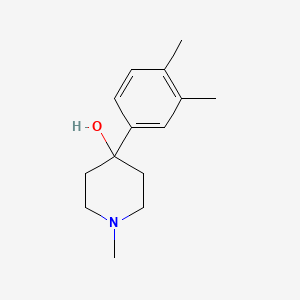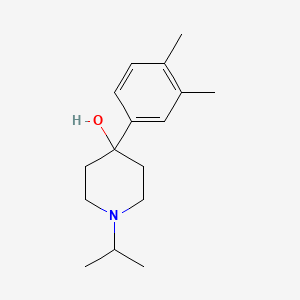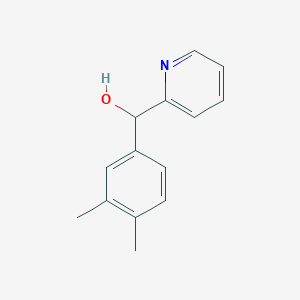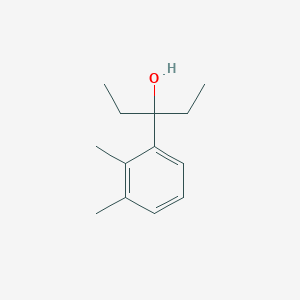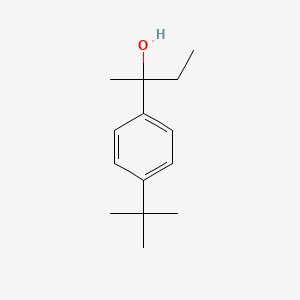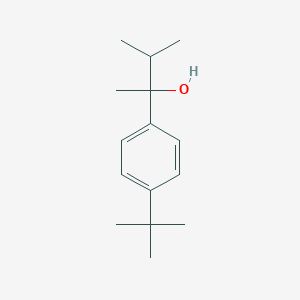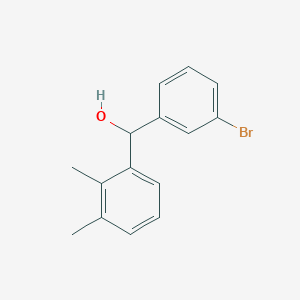
(3-Bromophenyl)(2,3-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromophenyl)(2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is a brominated derivative of phenylmethanol, featuring two methyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2,3-dimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,3-dimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(3-Bromophenyl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the phenylmethanol derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylmethanol derivatives.
科学研究应用
(3-Bromophenyl)(2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Bromophenyl)(2,3-dimethylphenyl)methanol is not fully understood. its biological activity is believed to involve interactions with cellular proteins and enzymes, leading to changes in cellular function. The bromine atom and hydroxyl group are likely key functional groups that contribute to its activity.
相似化合物的比较
Similar Compounds
(3-Bromophenyl)(phenyl)methanol: Similar structure but lacks the methyl groups on the phenyl ring.
(3-Chlorophenyl)(2,3-dimethylphenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenyl)(4-methylphenyl)methanol: Similar structure but with a different methyl substitution pattern.
Uniqueness
(3-Bromophenyl)(2,3-dimethylphenyl)methanol is unique due to the presence of both bromine and two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
(3-bromophenyl)-(2,3-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(16)9-12/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHZWBVWDKWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CC(=CC=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
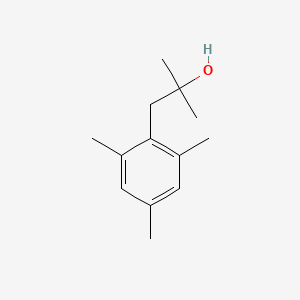
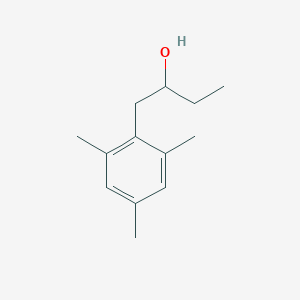
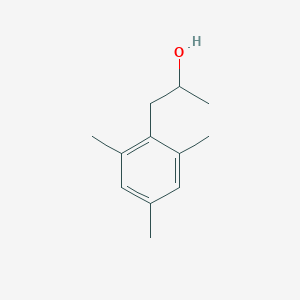
![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)
